METHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE
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Overview
Description
METHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE is a chemical compound with the molecular formula C17H17NO4 It is known for its unique structure, which includes a methyl ester group, a substituted phenyl ring, and an acylated amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE typically involves the acylation of 2-aminobenzoic acid with 2-(2-methylphenyl)acetyl chloride, followed by esterification with methanol. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the acyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or acyl positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions include various substituted benzoates, alcohols, amines, and carboxylic acids. These products can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
METHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of METHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to METHYL 2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE include:
- METHYL 2-{[2-(2-METHOXYPHENYL)ACETYL]AMINO}BENZOATE
- METHYL 2-{[2-(2-CHLOROPHENYL)ACETYL]AMINO}BENZOATE
- METHYL 2-{[2-(2-FLUOROPHENYL)ACETYL]AMINO}BENZOATE .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 2-[[2-(2-methylphenyl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-7-3-4-8-13(12)11-16(19)18-15-10-6-5-9-14(15)17(20)21-2/h3-10H,11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHLMFXJJWZYGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424245 |
Source
|
Record name | Benzoic acid, 2-[[(2-methylphenyl)acetyl]amino]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89080-81-9 |
Source
|
Record name | Benzoic acid, 2-[[(2-methylphenyl)acetyl]amino]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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